1,1,1-Trifluoro-5-phenylpent-4-en-2-amine
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Overview
Description
1,1,1-Trifluoro-5-phenylpent-4-en-2-amine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a pentenylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 1,1,1-trifluoro-4-phenylbut-3-en-2-one with appropriate amine sources under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
1,1,1-Trifluoro-5-phenylpent-4-en-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 1,1,1-Trifluoro-4-phenylbut-3-en-2-one
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol
Uniqueness: 1,1,1-Trifluoro-5-phenylpent-4-en-2-amine is unique due to its specific structural features, such as the presence of both a trifluoromethyl group and a phenyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-5-phenylpent-4-en-2-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,15H2/b7-4+ |
InChI Key |
SCHMFXFKXNDSHH-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(C(F)(F)F)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(F)(F)F)N |
Origin of Product |
United States |
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